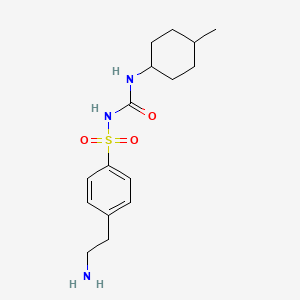
3-hexanoyl-NBD Cholesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hexanoyl-NBD Cholesterol is a fluorescently tagged cholesterol derivative. It features a hydrophilic nitrobenzoxadiazole (NBD) fluorophore attached to carbon 3 of the cholesterol molecule, separated by a six-carbon spacer. This design allows the cholesterol to properly orient in membrane bilayers while the fluorescent tag is presented outside of the bilayer .
Wirkmechanismus
Target of Action
The primary target of 3-hexanoyl-NBD cholesterol is the cholesterol present in extracellular vesicles (EVs) . These vesicles play a crucial role in intercellular communication, and their cholesterol content is of significant interest in understanding their biological roles and metabolic fate .
Mode of Action
this compound is a fluorescently tagged cholesterol derivative . The hydrophilic NBD fluorophore is attached to carbon 3, at the hydrophilic end of cholesterol, separated by a 6-carbon spacer . This design allows the cholesterol to properly orient in membrane bilayers while the fluorescent tag is presented outside of the bilayer .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the metabolism of cholesterol in extracellular vesicles . The fluorescent tag on the cholesterol molecule allows for the visualization and tracking of EV cholesterol .
Pharmacokinetics
Its design allows it to properly orient in membrane bilayers , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the ability to detect and track the cholesterol in extracellular vesicles . This provides valuable insights into the biological roles and metabolic fate of EV cholesterol .
Action Environment
The action of this compound can be influenced by the composition of the membrane in which it is incorporated . For instance, its excitation/emission maxima can vary depending on the composition of the membrane .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-hexanoyl-NBD Cholesterol are largely determined by its structure. The cholesterol moiety allows it to integrate into lipid bilayers, while the NBD fluorophore enables it to be detected using fluorescence techniques
Cellular Effects
The effects of this compound on cells are not fully understood. Given its structural similarity to cholesterol, it is likely to influence cell function in similar ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well defined. It is likely to interact with biomolecules in a similar manner to cholesterol, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
Studies on its stability, degradation, and long-term effects on cellular function would provide valuable insights into its biochemical properties .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Given its structural similarity to cholesterol, it may be involved in similar metabolic pathways
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well defined. It is likely to be found in similar locations to cholesterol, given their structural similarity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Chemischer Reaktionen
3-Hexanoyl-NBD-Cholesterin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Informationen über die Reagenzien und Bedingungen nicht leicht zugänglich sind.
Reduktion: Ähnlich wie bei der Oxidation können Reduktionsreaktionen an der Verbindung durchgeführt werden, aber spezifische Details sind rar.
Substitution: Der NBD-Fluorophor kann unter geeigneten Bedingungen möglicherweise durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel und Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
3-Hexanoyl-NBD-Cholesterin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als fluoreszierende Sonde verwendet, um Lipid-Wechselwirkungen und Membran-Dynamik zu untersuchen.
Biologie: Wird zur Visualisierung und Verfolgung von Cholesterin in extrazellulären Vesikeln und Zellmembranen eingesetzt.
Medizin: Wird bei der Entwicklung von Assays für den Lipidstoffwechsel und Cholesterintransportstudien eingesetzt.
Industrie: Angewendet bei der Untersuchung von Lipid-Protein-Wechselwirkungen und der Entwicklung lipidbasierter Assays
Wirkmechanismus
Der Wirkmechanismus von 3-Hexanoyl-NBD-Cholesterin beinhaltet seine Einlagerung in Membran-Doppelschichten, wobei der fluoreszierende Marker die Visualisierung der Cholesterin-Dynamik ermöglicht. Der NBD-Fluorophor interagiert mit bestimmten molekularen Zielstrukturen und -wegen, die am Lipidtransport und -stoffwechsel beteiligt sind. Diese Interaktion ermöglicht es Forschern, das Verhalten von Cholesterin in verschiedenen biologischen Systemen zu untersuchen .
Vergleich Mit ähnlichen Verbindungen
3-Hexanoyl-NBD-Cholesterin ist aufgrund seines spezifischen Designs einzigartig, das eine korrekte Orientierung in Membran-Doppelschichten ermöglicht, während der fluoreszierende Marker außerhalb der Doppelschicht präsentiert wird. Zu den ähnlichen Verbindungen gehören:
NBD-Cholesterin: Eine weitere Variante mit dem NBD-Fluorophor, der an verschiedenen Positionen angebracht ist, die für ähnliche Forschungsanwendungen verwendet wird.
3-Hexanoyl-NBD-Cholesterin zeichnet sich durch sein verbessertes Design für die Untersuchung der Cholesterin-Dynamik in Membran-Doppelschichten aus .
Eigenschaften
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H58N4O5/c1-25(2)10-9-11-26(3)30-15-16-31-29-14-13-27-24-28(19-21-38(27,4)32(29)20-22-39(30,31)5)47-35(44)12-7-6-8-23-40-33-17-18-34(43(45)46)37-36(33)41-48-42-37/h13,17-18,25-26,28-32,40H,6-12,14-16,19-24H2,1-5H3/t26-,28+,29+,30-,31+,32+,38+,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAQIPGLFHPDPI-FIWRCADXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H58N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

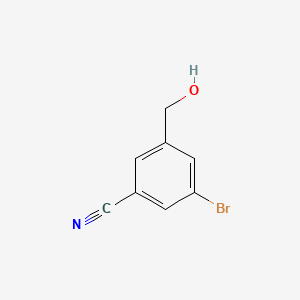
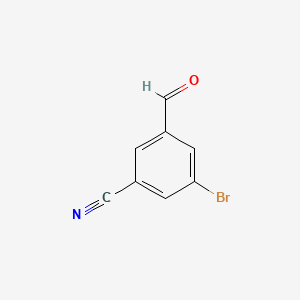

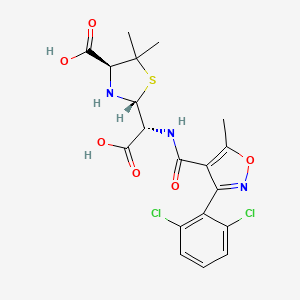
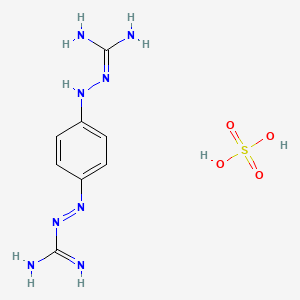

![(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one](/img/structure/B592721.png)


